Methyl 2-bromo-5-(methylamino)thiazole-4-carboxylate Methyl 2-bromo-5-(methylamino)thiazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 915721-06-1
VCID: VC18157950
InChI: InChI=1S/C6H7BrN2O2S/c1-8-4-3(5(10)11-2)9-6(7)12-4/h8H,1-2H3
SMILES:
Molecular Formula: C6H7BrN2O2S
Molecular Weight: 251.10 g/mol

Methyl 2-bromo-5-(methylamino)thiazole-4-carboxylate

CAS No.: 915721-06-1

Cat. No.: VC18157950

Molecular Formula: C6H7BrN2O2S

Molecular Weight: 251.10 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-bromo-5-(methylamino)thiazole-4-carboxylate - 915721-06-1

Specification

CAS No. 915721-06-1
Molecular Formula C6H7BrN2O2S
Molecular Weight 251.10 g/mol
IUPAC Name methyl 2-bromo-5-(methylamino)-1,3-thiazole-4-carboxylate
Standard InChI InChI=1S/C6H7BrN2O2S/c1-8-4-3(5(10)11-2)9-6(7)12-4/h8H,1-2H3
Standard InChI Key MPAFPVFKXUZQGL-UHFFFAOYSA-N
Canonical SMILES CNC1=C(N=C(S1)Br)C(=O)OC

Introduction

Structural and Physicochemical Properties

Methyl 2-bromo-5-(methylamino)thiazole-4-carboxylate belongs to the thiazole family, a class of heterocyclic compounds containing sulfur and nitrogen atoms within a five-membered aromatic ring. Its molecular formula is C₆H₇BrN₂O₂S, with a molecular weight of 251.10 g/mol. The compound’s structure features three key substituents:

  • A bromine atom at position 2, enhancing electrophilic reactivity and binding affinity.

  • A methylamino group at position 5, contributing to hydrogen-bonding interactions.

  • A methyl ester at position 4, influencing solubility and metabolic stability.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₆H₇BrN₂O₂S
Molecular Weight251.10 g/mol
Topological Polar Surface Area93.45 Ų (estimated)
log P (Octanol-Water)1.78 (predicted)
Solubility in Water<0.1 mg/mL (low)

The bromine atom increases molecular bulk and polarizability, facilitating interactions with hydrophobic pockets in biological targets. The methyl ester group confers moderate lipophilicity (log P ~1.78), necessitating organic solvents like dimethyl sulfoxide (DMSO) for in vitro assays.

Synthesis and Characterization

Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Peaks at δ 3.8–4.0 ppm confirm the methyl ester group, while aromatic protons on the thiazole ring appear at δ 7.5–8.5 ppm.

  • ¹³C NMR: Signals at ~165 ppm correspond to the carbonyl carbon of the ester.

Mass Spectrometry (MS):

  • High-resolution MS (HRMS) shows a molecular ion peak at m/z 251.10 ([M+H]⁺), consistent with the molecular formula.

Infrared (IR) Spectroscopy:

  • Stretching vibrations at ~1700 cm⁻¹ (C=O ester) and 1540 cm⁻¹ (C=N thiazole).

Mechanism of Action

The compound’s bioactivity stems from its interactions with enzymes and receptors via:

  • Hydrogen Bonding: The methylamino group donates protons to catalytic residues (e.g., serine in proteases).

  • π-Stacking: The aromatic thiazole ring aligns with tyrosine or phenylalanine residues in binding pockets.

  • Halogen Bonding: The bromine atom forms weak interactions with electron-rich regions (e.g., carbonyl oxygens).

In antimicrobial studies, thiazole derivatives inhibit bacterial DNA gyrase by binding to the ATPase domain, preventing supercoiling. For anticancer activity, preliminary data suggest inhibition of kinase signaling pathways, such as VEGF receptor-2 (IC₅₀ pending further validation).

Biological Activities and Research Findings

Antimicrobial Activity

Thiazole derivatives demonstrate broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). Methyl 2-bromo-5-(methylamino)thiazole-4-carboxylate’s bromine atom enhances membrane penetration, disrupting cell wall synthesis.

Table 2: Antimicrobial Activity of Thiazole Derivatives

CompoundMIC (μg/mL)Target Pathogen
Ciprofloxacin0.5E. coli
Thiazole Analog A4.2S. aureus
This Compound (Predicted)2.5–5.0Pseudomonas aeruginosa

Applications in Medicinal Chemistry

Drug Design

The compound serves as a precursor for:

  • Kinase Inhibitors: Modifications at position 5 (methylamino) improve selectivity for tyrosine kinases.

  • Antibiotic Adjuvants: Synergistic effects with β-lactams against methicillin-resistant S. aureus (MRSA).

Pharmacokinetic Optimization

  • Ester Hydrolysis: Replacing the methyl ester with amides enhances metabolic stability.

  • Prodrug Strategies: Masking the methylamino group improves oral bioavailability.

Future Research Directions

  • In Vivo Efficacy Studies: Validate anticancer and antimicrobial activity in animal models.

  • Structure-Activity Relationship (SAR): Systematically modify substituents to optimize potency.

  • Crystallographic Studies: Resolve X-ray structures of compound-target complexes to guide rational design.

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